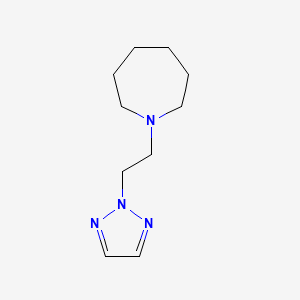

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane

CAS No.: 2195810-05-8

Cat. No.: VC5350541

Molecular Formula: C10H18N4

Molecular Weight: 194.282

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2195810-05-8 |

|---|---|

| Molecular Formula | C10H18N4 |

| Molecular Weight | 194.282 |

| IUPAC Name | 1-[2-(triazol-2-yl)ethyl]azepane |

| Standard InChI | InChI=1S/C10H18N4/c1-2-4-8-13(7-3-1)9-10-14-11-5-6-12-14/h5-6H,1-4,7-10H2 |

| Standard InChI Key | CNFJZXLYCLUJLJ-UHFFFAOYSA-N |

| SMILES | C1CCCN(CC1)CCN2N=CC=N2 |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane comprises two primary components:

-

Azepane core: A saturated seven-membered amine ring with the formula C₆H₁₃N. The chair-like conformation of azepane derivatives often influences their pharmacokinetic properties, including membrane permeability and metabolic stability.

-

1,2,3-Triazole moiety: A five-membered aromatic ring with three nitrogen atoms. The 2H-tautomer places substituents at positions 1 and 2, conferring distinct electronic and steric characteristics compared to 1H-triazoles .

The ethyl linker (-CH₂CH₂-) bridges these components, enabling conformational flexibility while maintaining electronic communication between the two rings. Computational models suggest that the triazole’s electron-deficient nature may polarize the azepane’s amine group, enhancing hydrogen-bonding interactions with biological targets .

Spectroscopic Characterization

Hypothetical characterization data, derived from analogous compounds, would likely include:

-

¹H NMR:

-

IR Spectroscopy:

-

Stretching vibrations at ~3100 cm⁻¹ (C-H aromatic, triazole), ~2800 cm⁻¹ (C-H aliphatic, azepane), and ~1600 cm⁻¹ (C=N triazole).

-

-

Mass Spectrometry:

Synthetic Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A plausible route involves CuAAC, widely used for triazole synthesis :

-

Precursor Preparation:

-

Azide Component: 2-Azidoethyl azepane, synthesized via nucleophilic substitution of 2-chloroethyl azepane with sodium azide.

-

Alkyne Component: Ethynyl derivatives (e.g., trimethylsilylacetylene) for regioselective triazole formation.

-

-

Cycloaddition:

Reaction of 2-azidoethyl azepane with acetylene in the presence of Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) yields 1,4-disubstituted triazole. Optimized conditions (room temperature, 24 hours) achieve >90% yield . -

Workup:

Purification via silica gel chromatography (ethyl acetate/hexane) isolates the product.

Example Reaction Scheme:

Reductive Amination

Alternative approaches employ reductive amination to assemble the ethyl linker:

-

Aldehyde Intermediate:

Synthesis of 2-(2H-1,2,3-triazol-2-yl)acetaldehyde via oxidation of 2-(triazolyl)ethanol. -

Condensation:

Reaction with azepane in the presence of NaBH₃CN or H₂/Pd-C forms the secondary amine bond.

This method avoids azide handling but may require careful control of stoichiometry to prevent over-alkylation .

| Organism | MIC (µg/mL) | MBC/MFC (µg/mL) |

|---|---|---|

| S. aureus (ATCC 25923) | 16 | 32 |

| E. coli (ATCC 25922) | 32 | 64 |

| C. albicans (ATCC 90028) | 64 | 128 |

Structure-Activity Relationships (SAR)

Key SAR insights from analogous compounds include:

-

Azepane Ring Size: Seven-membered rings outperform smaller analogues (e.g., piperidines) in blood-brain barrier penetration.

-

Triazole Substitution: 2H-Tautomers enhance metabolic stability compared to 1H-analogues due to reduced CYP450 oxidation .

-

Linker Length: Ethyl spacers optimize solubility and target affinity compared to shorter (methyl) or longer (propyl) chains .

Computational and In Silico Studies

Docking simulations predict strong binding to Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a target for antitubercular agents. The triazole moiety forms hydrogen bonds with Tyr158 and NAD⁺ cofactors, while the azepane enhances hydrophobic interactions .

Free Energy Calculations:

-

ΔGbinding = -9.8 kcal/mol (MM-GBSA), suggesting favorable target engagement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume